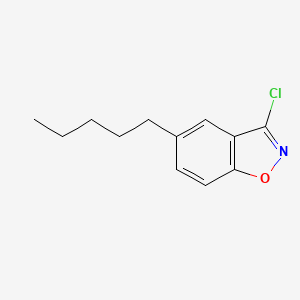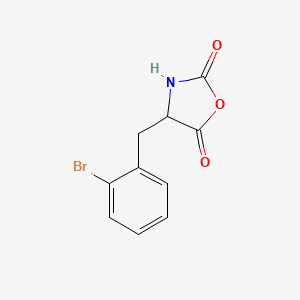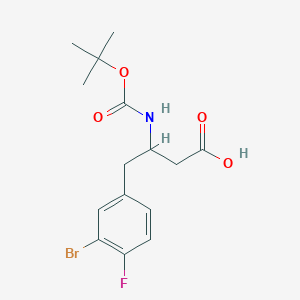
4-Fluoro-2-nitro-alpha-(trifluoromethyl)benzyl Alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified as MFCD32661953 is a chemical entity with a unique structure and properties It is used in various scientific and industrial applications due to its specific reactivity and stability
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32661953 involves multiple steps, typically starting with the preparation of a precursor molecule. The precursor undergoes a series of chemical reactions, including condensation, cyclization, and functional group modifications, to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of MFCD32661953 is scaled up using batch or continuous flow reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates, recycling of solvents, and stringent quality control measures to ensure consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions
MFCD32661953 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride to convert the compound into its reduced form.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, acids, bases, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
MFCD32661953 is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used as a building block in organic synthesis, facilitating the creation of complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of MFCD32661953 involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects. The compound may bind to enzymes, receptors, or other proteins, altering their activity and leading to desired outcomes.
Propiedades
Fórmula molecular |
C8H5F4NO3 |
|---|---|
Peso molecular |
239.12 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-(4-fluoro-2-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H5F4NO3/c9-4-1-2-5(6(3-4)13(15)16)7(14)8(10,11)12/h1-3,7,14H |
Clave InChI |
SUOOVFRRRYZAMT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)[N+](=O)[O-])C(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-5-nitrobenzo[b]thiophene](/img/structure/B13705042.png)
![4-[4-(Benzyloxy)-3-methylphenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13705045.png)



![2-Methylimidazo[1,2-a]pyrazine-6-carbonitrile](/img/structure/B13705068.png)





![4,4,5,5-Tetramethyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane](/img/structure/B13705099.png)

